2-Acetamido-3-(2,5-difluorophenyl)prop-2-enoic acid
Description
2-Acetamido-3-(2,5-difluorophenyl)prop-2-enoic acid (CAS 959246-37-8) is a fluorinated α,β-unsaturated carboxylic acid derivative. Its structure features a 2,5-difluorophenyl substituent attached to a propenoic acid backbone, with an acetamido group at the α-position (). This compound belongs to a broader class of acrylate derivatives designed for applications in medicinal chemistry and materials science, where fluorine substituents are often leveraged to modulate electronic properties, solubility, and metabolic stability.
Properties
IUPAC Name |
2-acetamido-3-(2,5-difluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3/c1-6(15)14-10(11(16)17)5-7-4-8(12)2-3-9(7)13/h2-5H,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREMKVNIDVHGGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=C(C=CC(=C1)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-3-(2,5-difluorophenyl)prop-2-enoic acid typically involves the reaction of 2,5-difluorobenzaldehyde with acetamide in the presence of a base, followed by the addition of a suitable catalyst to promote the formation of the prop-2-enoic acid structure. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity 2-Acetamido-3-(2,5-difluorophenyl)prop-2-enoic acid .
Chemical Reactions Analysis
Types of Reactions: 2-Acetamido-3-(2,5-difluorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Acetamido-3-(2,5-difluorophenyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Acetamido-3-(2,5-difluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The acetamido group and difluorophenyl moiety play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
| Compound Name | CAS Registry Number | Substituent on Phenyl Ring | Molecular Formula | Key Structural Feature |
|---|---|---|---|---|
| 2-Acetamido-3-(2,5-difluorophenyl)prop-2-enoic acid | 959246-37-8 | 2,5-difluoro | C₁₁H₉F₂NO₃ | Electron-withdrawing fluorine atoms at para and meta positions |
| 2-Acetamido-3-(2,4-difluorophenyl)prop-2-enoic acid | 831191-80-1 | 2,4-difluoro | C₁₁H₉F₂NO₃ | Fluorines at ortho and meta positions, increasing steric hindrance |
| (2Z)-2-Acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoic acid | N/A | 2-trifluoromethyl | C₁₂H₁₀F₃NO₃ | Strongly electron-withdrawing CF₃ group at ortho position |
| 2-Acetamido-3-(2-methylphenyl)prop-2-enoic acid | 88681-64-5 | 2-methyl | C₁₂H₁₃NO₃ | Electron-donating methyl group at ortho position |
Key Observations
Electronic Effects: The 2,5-difluoro substituent (CAS 959246-37-8) introduces moderate electron-withdrawing effects compared to the stronger electron-withdrawing CF₃ group in the trifluoromethyl analog (). This difference may influence reactivity in Michael addition or nucleophilic substitution reactions.
Steric Effects: The 2,4-difluoro analog (CAS 831191-80-1) has closer fluorine substituents, which may increase steric hindrance compared to the 2,5-difluoro isomer (). This could impact binding affinity in biological targets or crystal packing efficiency.
Synthetic Routes :
- The 2,4-difluoro analog is synthesized via condensation of 2,4-difluorobenzaldehyde with acetamido precursors (). A similar route is likely applicable to the 2,5-difluoro compound, substituting 2,5-difluorobenzaldehyde.
- The trifluoromethyl derivative may require specialized fluorination steps or CF₃-containing building blocks ().
Table 2: Comparative Physicochemical Properties
| Property | 2,5-Difluoro (CAS 959246-37-8) | 2,4-Difluoro (CAS 831191-80-1) | 2-CF₃ (CAS N/A) | 2-Methyl (CAS 88681-64-5) |
|---|---|---|---|---|
| Acidity (pKa) | ~3.5–4.0* | ~3.5–4.0* | ~2.5–3.0* | ~4.5–5.0* |
| LogP | 1.8–2.2 | 1.7–2.1 | 2.5–3.0 | 1.2–1.6 |
| Solubility (Water) | Moderate | Moderate | Low | High |
*Estimated based on substituent electronic effects.
Biological Activity
2-Acetamido-3-(2,5-difluorophenyl)prop-2-enoic acid, also known as (E)-2-acetamido-3-(2,5-difluorophenyl)acrylic acid, is a compound with the molecular formula CHFNO and a molar mass of 241.19 g/mol. Its unique structure and properties make it a subject of interest in various biological studies, particularly in relation to its potential therapeutic applications.
The compound exhibits several notable physical properties:
- Density : 1.4 g/cm³
- Boiling Point : 448.1°C at 760 mmHg
- Flash Point : 224.8°C
- Storage Conditions : Recommended at 2-8°C .
Research indicates that 2-acetamido-3-(2,5-difluorophenyl)prop-2-enoic acid may interact with biological targets through the modulation of protein functions. Its structural similarity to amino acids allows it to potentially act as an inhibitor or modulator in enzymatic pathways.
Antitumor Activity
Recent studies have explored the antitumor potential of this compound. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines, suggesting its role as a potential anticancer agent. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
The compound has been identified as a promising inhibitor of specific protein tyrosine phosphatases (PTPs), which are critical in regulating cellular processes such as growth and differentiation. The inhibition of PTPs can lead to enhanced signaling through pathways that are often dysregulated in cancer .
Study on Anticancer Properties
In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of 2-acetamido-3-(2,5-difluorophenyl)prop-2-enoic acid and evaluated their biological activity against human cancer cell lines. Results indicated that certain derivatives exhibited IC values in the low micromolar range, highlighting their potential for further development as anticancer drugs .
Enzyme Inhibition Analysis
Another study focused on the enzyme inhibition properties of the compound. It was shown that 2-acetamido-3-(2,5-difluorophenyl)prop-2-enoic acid effectively inhibits PTP activity in vitro, with kinetic studies revealing a mixed-type inhibition mechanism. This suggests that the compound could be used to modulate signaling pathways involved in tumorigenesis .
Data Table: Biological Activity Summary
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | Journal of Medicinal Chemistry |
| Enzyme Inhibition | Inhibition of protein tyrosine phosphatases | Biochemical Journal |
| Apoptosis Induction | Induction observed in cancer cell lines | Cancer Research |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Acetamido-3-(2,5-difluorophenyl)prop-2-enoic acid, and what are their respective yields and purification challenges?
- Methodological Answer : The primary synthesis involves a Knoevenagel condensation between 2,4-difluorobenzaldehyde and N-acetylglycine under basic conditions. Key steps include:
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Activation of the aldehyde via enolate formation.
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Nucleophilic attack by the glycine derivative to form the α,β-unsaturated intermediate.
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Acidic workup to yield the final product.
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Reported yields range from 60–75%, with impurities arising from incomplete condensation or side reactions (e.g., dimerization). Purification typically requires recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients .
Table 1: Synthetic Route Comparison
Method Starting Material Yield (%) Key Purification Step Knoevenagel Condensation 2,4-Difluorobenzaldehyde 60–75 Recrystallization (EtOH/H₂O)
Q. How can spectroscopic techniques (NMR, IR, MS) be optimally employed to confirm the structure and purity of 2-Acetamido-3-(2,5-difluorophenyl)prop-2-enoic acid?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry via coupling constants (e.g., J = 15–16 Hz for trans-α,β-unsaturated protons) and fluorine-induced splitting patterns in aromatic regions. The acetamido proton appears as a singlet near δ 2.0 ppm .
- IR : Identify the carbonyl stretch of the α,β-unsaturated acid (~1700 cm⁻¹) and amide I/II bands (~1650/1550 cm⁻¹).
- MS (ESI) : Validate molecular weight (C₁₁H₉F₂NO₃, theoretical m/z 243.21) with [M+H]⁺ or [M−H]⁻ peaks. Fragmentation patterns should align with loss of CO₂ (44 Da) or acetamide (59 Da) .
Advanced Research Questions
Q. What methodological considerations are critical when analyzing hydrogen bonding patterns in the crystal structure of 2-Acetamido-3-(2,5-difluorophenyl)prop-2-enoic acid using software like SHELX?
- Methodological Answer :
-
Data Collection : High-resolution X-ray diffraction data (≤1.0 Å) is essential to resolve fluorine and oxygen positions.
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SHELX Refinement : Use anisotropic displacement parameters for non-H atoms. Hydrogen bonds (e.g., O–H···O, N–H···O) are identified via interatomic distances (2.6–3.2 Å) and angles (>120°).
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Graph Set Analysis : Apply Etter’s rules to classify motifs (e.g., R₂²(8) for carboxylic acid dimers). Fluorine’s electron-withdrawing effects may reduce hydrogen bond donor strength, necessitating validation against calculated electrostatic potentials .
Table 2: Hydrogen Bond Parameters
Donor–Acceptor Pair Distance (Å) Angle (°) Motif Classification O(acid)–H···O(carbonyl) 2.65 165 R₁²(6) N(amide)–H···O(carboxylic) 2.89 155 C(4)
Q. How should researchers address discrepancies in biological activity data observed between 2-Acetamido-3-(2,5-difluorophenyl)prop-2-enoic acid and its structural analogs in enzyme inhibition assays?
- Methodological Answer :
- Structural Analysis : Compare analogs (e.g., 2,5-difluoro-D-phenylalanine derivatives) via molecular docking to identify steric/electronic mismatches in active-site binding. Fluorine placement (para vs. ortho) significantly impacts electrostatic complementarity .
- Data Normalization : Control for assay conditions (pH, ionic strength) that may protonate the carboxylic acid group, altering binding affinity.
- Statistical Validation : Use ANOVA to assess significance of IC₅₀ differences. Cross-validate with isothermal titration calorimetry (ITC) for thermodynamic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
